molecular formula C28H60OSn2 B14231976 3-Buten-1-ol, 4,4-bis(tributylstannyl)- CAS No. 616242-54-7

3-Buten-1-ol, 4,4-bis(tributylstannyl)-

Cat. No.: B14231976
CAS No.: 616242-54-7
M. Wt: 650.2 g/mol
InChI Key: RCQHAJFHVUCUSB-UHFFFAOYSA-N
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Description

3-Buten-1-ol, 4,4-bis(tributylstannyl)- is a chemical compound with the molecular formula C28H60OSn2 and a molecular weight of 650.2 g/mol . This compound is characterized by the presence of two tributylstannyl groups attached to a butenol backbone, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-1-ol, 4,4-bis(tributylstannyl)- typically involves the reaction of 3-buten-1-ol with tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for 3-Buten-1-ol, 4,4-bis(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-ol, 4,4-bis(tributylstannyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-1-ol, 4,4-bis(tributylstannyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Stille coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Potential use in drug development for creating novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Buten-1-ol, 4,4-bis(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl groups. These groups can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-1-ol, 4,4-bis(tributylstannyl)- is unique due to the presence of two tributylstannyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating complex molecules that are difficult to synthesize using other compounds .

Properties

CAS No.

616242-54-7

Molecular Formula

C28H60OSn2

Molecular Weight

650.2 g/mol

IUPAC Name

4,4-bis(tributylstannyl)but-3-en-1-ol

InChI

InChI=1S/C4H6O.6C4H9.2Sn/c1-2-3-4-5;6*1-3-4-2;;/h2,5H,3-4H2;6*1,3-4H2,2H3;;

InChI Key

RCQHAJFHVUCUSB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CCCO)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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